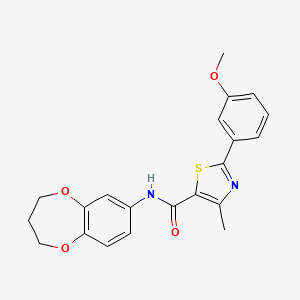![molecular formula C19H22N6O B12169877 (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine](/img/structure/B12169877.png)
(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine is a complex organic compound that features a unique combination of furan, triazine, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan, triazine, and quinazoline precursors, which are then coupled under specific conditions to form the final compound. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Triazine Synthesis: The triazine ring is often formed through the cyclocondensation of amidines with nitriles.
Quinazoline Synthesis: Quinazoline derivatives can be synthesized through the condensation of anthranilic acid with formamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: The quinazoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydrotriazines, and substituted quinazolines, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine: This compound is unique due to the combination of furan, triazine, and quinazoline moieties.
(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-dimethyl-quinazolin-2-yl)-amine: A similar compound with one less methyl group on the quinazoline ring.
(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-methanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine |
InChI |
InChI=1S/C19H22N6O/c1-12-7-16-14(3)22-19(23-17(16)8-13(12)2)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h4-8H,9-11H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
CCMQAKZYXNKXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12169798.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12169804.png)

![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12169812.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12169813.png)
![N-[4-(piperidine-1-sulfonyl)phenyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12169822.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12169828.png)
![Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12169831.png)

![tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate](/img/structure/B12169849.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12169853.png)
![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one](/img/structure/B12169854.png)

![N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12169871.png)
